Cas no 955563-78-7 (4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine)

4-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-fluorophenyl group and an isopropyl substituent, contributing to its unique electronic and steric properties. The amine functionality at the 5-position enhances its reactivity, making it a versatile intermediate for synthesizing biologically active compounds. This compound may exhibit improved metabolic stability and binding affinity due to the fluorine atom, which is often leveraged in drug design. Its well-defined molecular architecture allows for precise modifications, supporting its use in the development of targeted small-molecule therapeutics or specialty chemicals. High purity and consistent quality are critical for reliable research outcomes.
4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine structure
955563-78-7 structure
商品名:4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine
CAS番号:955563-78-7
MF:C12H14FN3
メガワット:219.258065700531
CID:6305628
PubChem ID:16653086

4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 955563-78-7
    • AKOS002671007
    • EN300-742312
    • 4-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine
    • SCHEMBL17355099
    • 4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine
    • インチ: 1S/C12H14FN3/c1-7(2)11-10(12(14)16-15-11)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H3,14,15,16)
    • InChIKey: XMAUIAYBBOOFGZ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1C(N)=NNC=1C(C)C

計算された属性

  • せいみつぶんしりょう: 219.11717562g/mol
  • どういたいしつりょう: 219.11717562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-742312-1.0g
4-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine
955563-78-7
1g
$0.0 2023-06-07

4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine 関連文献

4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amineに関する追加情報

Professional Introduction to Compound with CAS No. 955563-78-7 and Product Name: 4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine

The compound with the CAS number 955563-78-7 and the product name 4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative has garnered considerable attention due to its unique structural features and promising biological activities. The molecular framework of this compound, characterized by a pyrazole core substituted with a 4-fluorophenyl group and an isopropyl moiety, positions it as a versatile scaffold for further medicinal chemistry exploration.

Recent studies have highlighted the potential of pyrazole derivatives in modulating various biological pathways, particularly in the context of inflammation, cancer, and neurodegenerative diseases. The presence of the 4-fluorophenyl group introduces a fluorine atom, which is well-known for its ability to enhance metabolic stability and binding affinity in drug molecules. This modification has been extensively studied in the development of small-molecule inhibitors targeting enzymes such as kinases and proteases. The isopropyl substituent at the 3-position of the pyrazole ring further contributes to the compound's complexity, influencing its electronic properties and potential interactions with biological targets.

In the realm of medicinal chemistry, the synthesis and optimization of 4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine have been driven by its demonstrated efficacy in preclinical models. Researchers have leveraged computational methods to predict its binding modes within target proteins, facilitating the design of analogs with improved pharmacokinetic profiles. The fluorine atom's role in modulating lipophilicity and polarizability has been particularly noteworthy, enabling fine-tuning of drug-like properties such as solubility and bioavailability.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. For instance, preliminary investigations have suggested that derivatives of 4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine may exhibit inhibitory effects on pathways implicated in chronic inflammatory conditions. The pyrazole core is known to interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central mediators of inflammation. By incorporating structural elements that enhance specificity, researchers aim to develop novel therapeutics that mitigate inflammation without systemic side effects.

The integration of fluorine-containing pyrazole derivatives into drug discovery pipelines underscores their growing importance in modern pharmacology. Advances in synthetic methodologies have enabled the efficient preparation of complex analogs, allowing for rapid screening and optimization campaigns. Techniques such as parallel synthesis and high-throughput virtual screening have accelerated the identification of lead compounds, including those derived from 4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine.

Furthermore, the compound's structural motifs align with emerging trends in targeted therapy. The pyrazole scaffold is highly adaptable, serving as a platform for designing molecules that selectively engage specific biological pathways. For example, modifications at the 5-amino position can introduce additional functional groups that enhance binding interactions with therapeutic targets. Such alterations are critical for achieving high affinity and selectivity, which are paramount for successful drug development.

Recent publications have begun to explore the pharmacological profile of 4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine in detail. In vitro assays have demonstrated its ability to modulate enzyme activity relevant to cancer progression, including tyrosine kinases and phosphodiesterases. These findings align with broader efforts to develop small-molecule inhibitors that disrupt aberrant signaling networks in tumors. The compound's ability to cross cell membranes efficiently further enhances its therapeutic potential, ensuring adequate delivery to sites of action.

The role of computational chemistry in optimizing 4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine cannot be overstated. Molecular modeling techniques have been employed to rationalize observed biological activities and guide structural modifications. By predicting how different substituents influence molecular interactions, researchers can design compounds with enhanced efficacy and reduced toxicity. This interdisciplinary approach has been instrumental in advancing the development pipeline for this class of heterocyclic amine derivatives.

As interest in fluorinated compounds continues to grow, so does the body of literature supporting their use in medicinal chemistry. The unique electronic properties imparted by fluorine atoms make them invaluable for tuning pharmacological profiles. In the case of 4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine, these properties translate into improved metabolic stability and enhanced binding affinity, making it a compelling candidate for further development.

The future directions for research on this compound are multifaceted. Investigating its mechanism of action will be crucial for understanding how it interacts with biological targets at a molecular level. Additionally, exploring its potential as a prodrug or part of combination therapies could unlock new therapeutic strategies. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to fully realize its clinical potential.

In conclusion,4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine (CAS No. 955563-78-7) stands as a testament to the innovative spirit driving modern drug discovery. Its unique structural features combined with promising preclinical data position it as a valuable asset in the quest for novel therapeutics. As research progresses, this compound is poised to make significant contributions to addressing some of today's most pressing medical challenges.

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